molecular formula C23H25FN2O2 B6996268 N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B6996268
M. Wt: 380.5 g/mol
InChI Key: WVPYFNMGLJKSKB-UHFFFAOYSA-N
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Description

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a fluorophenyl group, and a cyclobutanecarbonylamino moiety, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c24-18-9-7-16(8-10-18)20-11-12-21(20)23(28)25-14-15-3-1-6-19(13-15)26-22(27)17-4-2-5-17/h1,3,6-10,13,17,20-21H,2,4-5,11-12,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPYFNMGLJKSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CNC(=O)C3CCC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the fluorophenyl and cyclobutanecarbonylamino groups. Common synthetic routes may include:

    Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions, where two alkenes react to form a cyclobutane ring.

    Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring.

    Amidation Reaction: The final step involves the formation of the amide bond through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine or the aromatic ring to a cyclohexane ring.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(cyclopropanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide
  • N-[[3-(cyclopentanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclopentane-1-carboxamide

Uniqueness

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, a fluorophenyl group, and a cyclobutanecarbonylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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